
2-Acetyl-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O3. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the fifth position of the benzene ring.
Another method involves the reaction of 2-acetylbenzonitrile with a nitrating agent such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, Raney nickel catalyst, methanol or ethanol as solvents.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, aqueous or organic solvents.
Major Products Formed
Reduction: 2-Acetyl-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitrobenzonitrile.
Aplicaciones Científicas De Investigación
2-Acetyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-acetyl-5-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, during reduction, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present on the compound and the reagents used.
Comparación Con Compuestos Similares
2-Acetyl-5-nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives, such as:
2-Nitrobenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-Acetyl-2-nitrobenzonitrile: The position of the acetyl and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.
5-Nitrobenzonitrile: Lacks the acetyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-acetyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-6(12)9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,1H3 |
Clave InChI |
HWYGOTUDEPPNCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)

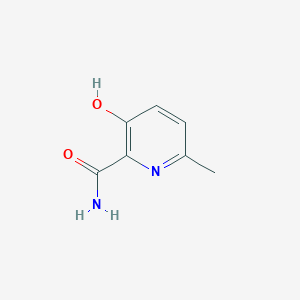

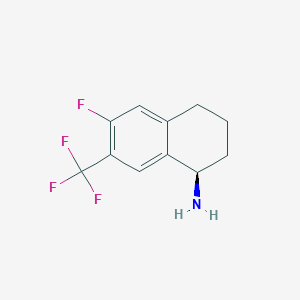


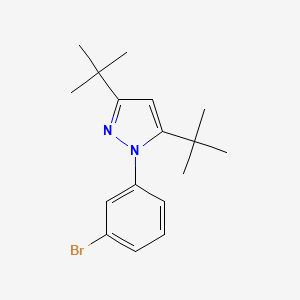

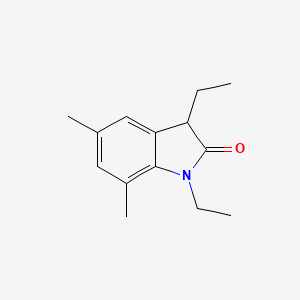
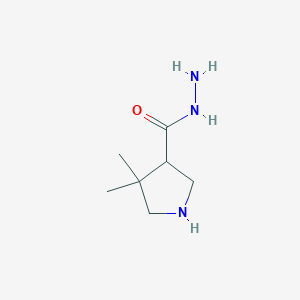
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
